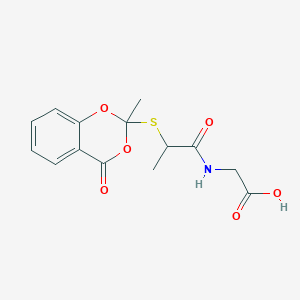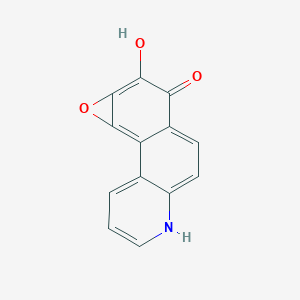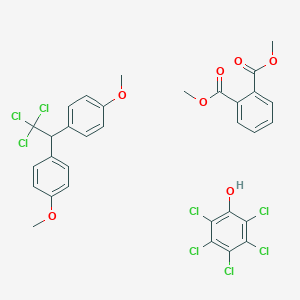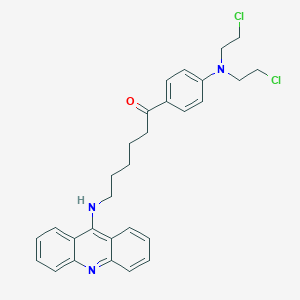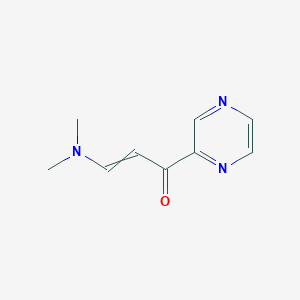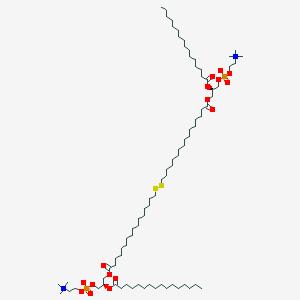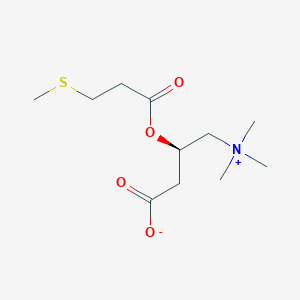
Methylthiopropionylcarnitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylthiopropionylcarnitine (MTPC) is a naturally occurring compound found in various food sources, including garlic, onions, and cruciferous vegetables. It is a derivative of carnitine, a quaternary ammonium compound that plays a critical role in fatty acid metabolism. MTPC has recently gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
Methylthiopropionylcarnitine exerts its effects through several mechanisms. One of the primary mechanisms is through the activation of peroxisome proliferator-activated receptor (PPAR) alpha, a nuclear receptor that plays a critical role in lipid metabolism. Methylthiopropionylcarnitine also activates AMP-activated protein kinase (AMPK), which regulates cellular energy metabolism. Additionally, Methylthiopropionylcarnitine has been shown to increase the expression of genes involved in fatty acid oxidation and reduce the expression of genes involved in lipogenesis.
Biochemische Und Physiologische Effekte
Methylthiopropionylcarnitine has been shown to have numerous biochemical and physiological effects. One of the primary effects is the stimulation of fatty acid oxidation, which leads to increased energy production. Methylthiopropionylcarnitine has also been shown to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels. Additionally, Methylthiopropionylcarnitine has been shown to have anti-inflammatory properties and may help reduce the risk of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Methylthiopropionylcarnitine in lab experiments is its ability to stimulate fatty acid oxidation. This makes it a useful tool for studying lipid metabolism and energy production. Additionally, Methylthiopropionylcarnitine has been shown to have anti-inflammatory properties, which may be useful for studying the effects of inflammation on various physiological processes. However, one of the limitations of using Methylthiopropionylcarnitine in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are numerous future directions for research on Methylthiopropionylcarnitine. One area of interest is in the development of Methylthiopropionylcarnitine-based therapies for the treatment of cardiovascular disease. Additionally, Methylthiopropionylcarnitine may have potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Further research is needed to determine the safety and efficacy of Methylthiopropionylcarnitine in these contexts. Additionally, more research is needed to understand the mechanisms of action of Methylthiopropionylcarnitine and how it interacts with other compounds in the body.
Conclusion:
Methylthiopropionylcarnitine is a naturally occurring compound with numerous potential therapeutic applications. It stimulates fatty acid oxidation, reduces triglyceride levels, and has anti-inflammatory properties. Methylthiopropionylcarnitine has been the subject of numerous scientific studies and has shown promise in the treatment of cardiovascular disease and metabolic disorders. Further research is needed to fully understand the mechanisms of action of Methylthiopropionylcarnitine and its potential applications in medicine.
Synthesemethoden
Methylthiopropionylcarnitine is synthesized from methionine, an essential amino acid found in many proteins. The synthesis process involves the conversion of methionine to S-methylcysteine, followed by the formation of Methylthiopropionylcarnitine through the action of an enzyme called carnitine palmitoyltransferase 2 (CPT2). This process occurs in the liver and other tissues in the body.
Wissenschaftliche Forschungsanwendungen
Methylthiopropionylcarnitine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cardiovascular disease. Methylthiopropionylcarnitine has been shown to improve cardiac function and reduce the risk of heart failure in animal models. Additionally, Methylthiopropionylcarnitine has been shown to have anti-inflammatory properties, which may help reduce the risk of atherosclerosis.
Eigenschaften
CAS-Nummer |
111640-10-9 |
|---|---|
Produktname |
Methylthiopropionylcarnitine |
Molekularformel |
C11H21NO4S |
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
(3R)-3-(3-methylsulfanylpropanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H21NO4S/c1-12(2,3)8-9(7-10(13)14)16-11(15)5-6-17-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
InChI-Schlüssel |
CQOQLOIRKUFXKA-SECBINFHSA-N |
Isomerische SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCSC |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCSC |
Kanonische SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCSC |
Synonyme |
methylthiopropionylcarnitine MTP-carnitine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



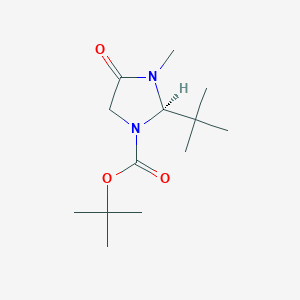
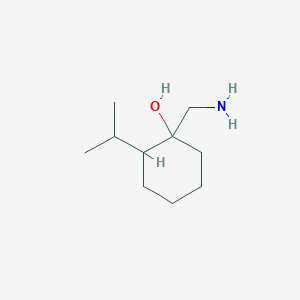
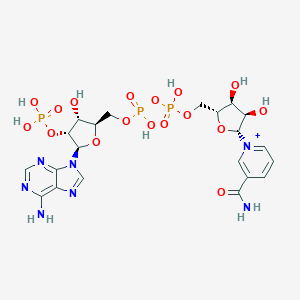
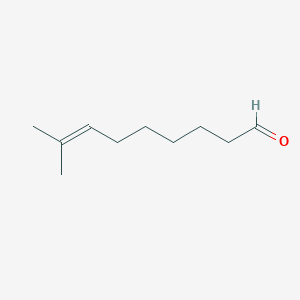
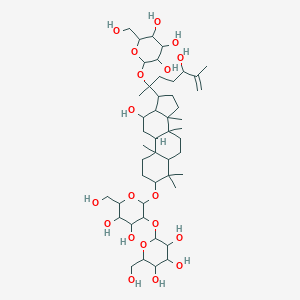
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)
